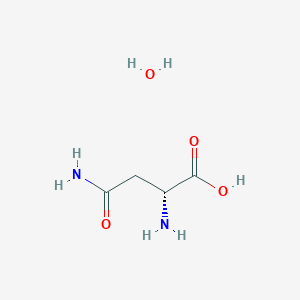

D-天冬酰胺一水合物

描述

D-Asparagine is an isomer of L-Asparagine and is used by bacteria (such as Saccharomyces cerevisiae) as a sole nitrogen source for replication . It is a non-essential amino acid that is involved in the metabolic control of cell functions in nerve and brain tissue . It is biosynthesized from aspartic acid and ammonia by asparagine synthetase .

Synthesis Analysis

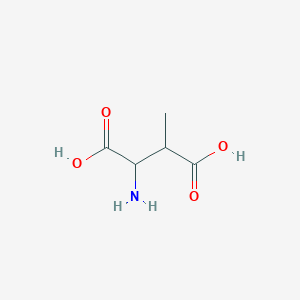

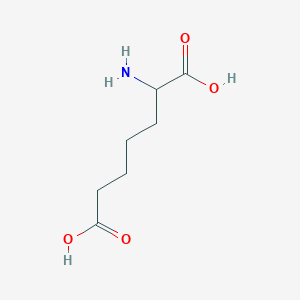

The synthesis of D-Asparagine monohydrate has been reported in a study where a semi-organic nonlinear optical single crystal known as L-asparagine monohydrate potassium dichromate (LAMPDC) was created and formed in an aqueous solution using a slow evaporation process at room temperature .Molecular Structure Analysis

The molecular structure of D-Asparagine monohydrate can be found in various databases such as the NIST Chemistry WebBook . More detailed structural and morphological behaviors of L-Asparagine monohydrate have been studied .Chemical Reactions Analysis

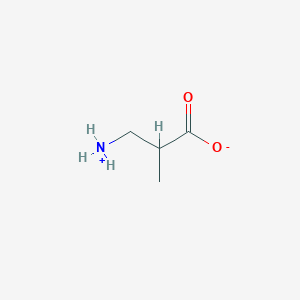

D-Asparagine is a natural product found in Arabidopsis thaliana and Saccharomyces cerevisiae . It is a conjugate base of a D-asparaginium and a conjugate acid of a D-asparaginate . It is also a tautomer of a D-asparagine zwitterion .Physical And Chemical Properties Analysis

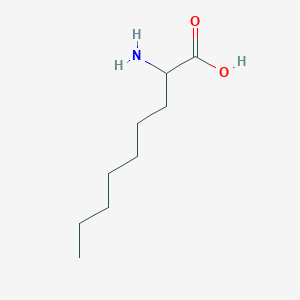

The chemical formula of asparagine is C4H8N2O3. This compound has a molar mass of 132.119 grams per mole. Under standard conditions, asparagine has a white, crystalline appearance .科学研究应用

肽合成

D-天冬酰胺一水合物广泛应用于肽合成。 它在肽键的形成中起着至关重要的作用,肽键是蛋白质中氨基酸之间的连接 。该化合物的稳定性和反应性使其成为合成用于治疗药物和生物化学研究的复杂肽的理想候选者。

有机合成

在有机合成中,D-天冬酰胺一水合物用作手性构建模块。 它用于将手性或特定的三维排列引入合成分子,这对于创建具有所需生物活性的物质至关重要 。

医药

D-天冬酰胺一水合物是各种医药生产中的中间体。 它参与了针对神经系统疾病的药物合成,因为它的神经活性特性 。

农用化学品

该化合物也应用于农用化学品行业。它用于合成除草剂和杀虫剂。 它的生物降解性使其成为开发新型农用化学品的环保选择 。

染料工业

在染料工业中,D-天冬酰胺一水合物用作中间体。它有助于生产更一致且色牢度更高的染料。 它在为需要精确颜色匹配的纺织品创建染料方面起着重要作用 。

天然气水合物抑制

D-天冬酰胺一水合物已被研究为天然气水合物形成的动力学抑制剂。这在石油和天然气行业尤为重要,因为天然气水合物的形成会堵塞管道。 该化合物有助于防止这些堵塞的形成,确保石油和天然气的顺利运输 。

作用机制

Target of Action

D-Asparagine monohydrate, also known as D-Asparagine hydrate, primarily targets asparagine synthetase (ASNS) . ASNS is an enzyme that plays a crucial role in the biosynthesis of asparagine from aspartic acid and ammonia .

Mode of Action

The mode of action of D-Asparagine monohydrate involves the metabolism of toxic ammonia in the body through the action of asparagine synthetase . This enzyme attaches ammonia to aspartic acid in an amidation reaction, resulting in the formation of asparagine . Asparagine is also used as a structural component in many proteins .

Biochemical Pathways

The biochemical pathway affected by D-Asparagine monohydrate is the asparagine synthesis pathway . Two enzymes are involved in asparagine metabolism: asparagine synthetase (ASNS), which catalyses glutamine- or ammonia-dependent asparagine synthesis from aspartate, and asparaginase (ASNase), which hydrolyses asparagine to aspartate .

Pharmacokinetics

It is known that asparagine, a non-essential amino acid, can be produced by de novo synthesis in addition to being obtained from food .

Result of Action

Asparagine is critical for the production of the body’s proteins, enzymes, and muscle tissue . It is involved in the metabolic control of cell functions in nerve and brain tissue . Supplements of this amino acid are claimed to balance nervous system function .

安全和危害

未来方向

生化分析

Biochemical Properties

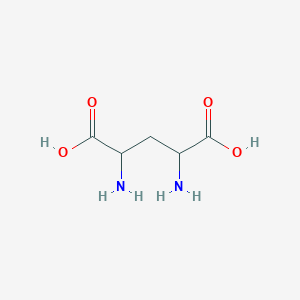

D-Asparagine monohydrate is crucial in biochemical reactions due to its role in the synthesis of proteins and glycoproteins. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes it interacts with is asparagine synthetase, which catalyzes the conversion of aspartic acid and ammonia to D-Asparagine monohydrate . This interaction is essential for the metabolic control of cell functions. Additionally, D-Asparagine monohydrate is involved in the regulation of neurotransmitter release and synaptic plasticity, highlighting its importance in the nervous system .

Cellular Effects

D-Asparagine monohydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the proliferation and activity of cells, particularly in the nervous system . For example, D-Asparagine monohydrate enhances the proliferation and activity of TM4 Sertoli cells by activating the ERK/Akt/PCNA pathway and increasing the protein levels of the androgen receptor . This compound also reduces oxidative stress and apoptosis in these cells, indicating its protective role in cellular function .

Molecular Mechanism

The molecular mechanism of D-Asparagine monohydrate involves its interaction with various biomolecules. It binds to asparagine synthetase, facilitating the conversion of aspartic acid and ammonia to D-Asparagine monohydrate . This binding interaction is crucial for the synthesis of proteins and glycoproteins. Additionally, D-Asparagine monohydrate influences gene expression by modulating the activity of transcription factors and signaling pathways . For instance, it upregulates the expression of the androgen receptor and activates the ERK/Akt signaling pathway in TM4 Sertoli cells .

属性

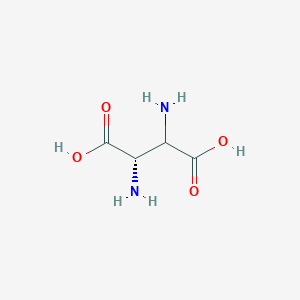

IUPAC Name |

(2R)-2,4-diamino-4-oxobutanoic acid;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H8N2O3.H2O/c5-2(4(8)9)1-3(6)7;/h2H,1,5H2,(H2,6,7)(H,8,9);1H2/t2-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RBMGJIZCEWRQES-HSHFZTNMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(C(C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C([C@H](C(=O)O)N)C(=O)N.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H10N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6048678 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

150.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

5794-24-1, 2058-58-4 | |

| Record name | D-Asparagine hydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6048678 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | D(-)-asparagine monohydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.016.513 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q & A

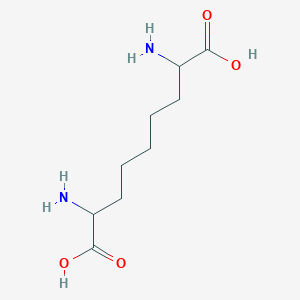

Q1: What makes D-Asparagine monohydrate suitable for continuous preferential crystallization?

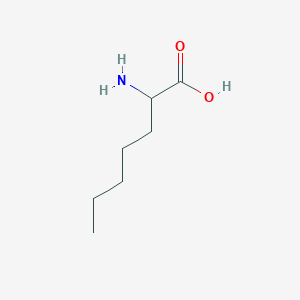

A: D-Asparagine monohydrate, when crystallized from a racemic mixture, forms a conglomerate. This means that the crystals are composed of only one enantiomer (either D-Asparagine monohydrate or L-Asparagine monohydrate), rather than a racemic mixture within the crystal structure. This property is essential for preferential crystallization, allowing for the separation of the enantiomers. [, ]

Q2: How does crystal size impact the efficiency of continuous preferential crystallization of D-Asparagine monohydrate?

A: Research indicates that smaller seed crystals of D-Asparagine monohydrate lead to improved separation efficiency in continuous preferential crystallization. This is likely due to the larger surface area available for crystal growth, enhancing the separation process. []

Q3: Can you elaborate on the challenges associated with achieving high purity of D-Asparagine monohydrate during continuous preferential crystallization?

A: Achieving high purity can be challenging due to potential surface nucleation of the undesired enantiomer (L-Asparagine monohydrate) on the seed crystals of D-Asparagine monohydrate. The surface structure of the seed crystals plays a role, with smoother surfaces potentially leading to improved purity. []

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。